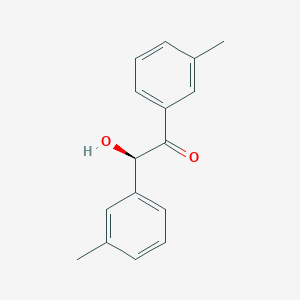
N-(4-Bromophenyl)-2-nitrobenzo(b)thiophen-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-Bromophenyl)-2-nitrobenzo(b)thiophen-3-amine is a chemical compound that belongs to the class of benzo(b)thiophenes. This compound is characterized by the presence of a bromophenyl group and a nitro group attached to the benzo(b)thiophene core. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Bromophenyl)-2-nitrobenzo(b)thiophen-3-amine typically involves the nitration of benzo(b)thiophene followed by bromination and amination reactions. The reaction conditions often include the use of strong acids like sulfuric acid for nitration, bromine or N-bromosuccinimide for bromination, and amines for the final amination step.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures are crucial due to the use of hazardous reagents and conditions.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-Bromophenyl)-2-nitrobenzo(b)thiophen-3-amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, especially at the benzo(b)thiophene core.
Common Reagents and Conditions
Oxidation: Hydrogenation catalysts like palladium on carbon (Pd/C) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Halogenating agents like bromine or N-bromosuccinimide (NBS) are used for bromination.
Major Products Formed
Oxidation: Formation of amino derivatives.
Reduction: Formation of dehalogenated products.
Substitution: Formation of various substituted benzo(b)thiophenes.
Applications De Recherche Scientifique
N-(4-Bromophenyl)-2-nitrobenzo(b)thiophen-3-amine is used in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme interactions and inhibition.
Industry: Used in the production of advanced materials and polymers.
Mécanisme D'action
The mechanism of action of N-(4-Bromophenyl)-2-nitrobenzo(b)thiophen-3-amine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The bromophenyl group can participate in halogen bonding, influencing the compound’s binding affinity to its targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(4-Bromophenyl)thiophen-3-amine
- N-(4-Bromophenyl)-benzo(b)thiophen-3-amine
Uniqueness
N-(4-Bromophenyl)-2-nitrobenzo(b)thiophen-3-amine is unique due to the presence of both a bromophenyl and a nitro group, which confer distinct chemical reactivity and biological activity. The combination of these functional groups makes it a valuable compound for various research applications.
Propriétés
Numéro CAS |
172914-23-7 |
|---|---|
Formule moléculaire |
C14H9BrN2O2S |
Poids moléculaire |
349.20 g/mol |
Nom IUPAC |
N-(4-bromophenyl)-2-nitro-1-benzothiophen-3-amine |
InChI |
InChI=1S/C14H9BrN2O2S/c15-9-5-7-10(8-6-9)16-13-11-3-1-2-4-12(11)20-14(13)17(18)19/h1-8,16H |
Clé InChI |
ZAYHLRSCRSPRPN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=C(S2)[N+](=O)[O-])NC3=CC=C(C=C3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



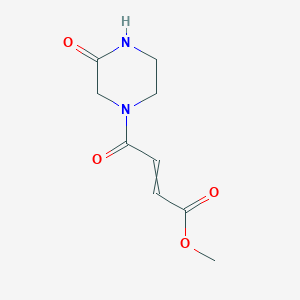
![Benzothiazole, 2-[[(4-methoxyphenyl)methyl]sulfonyl]-](/img/structure/B14275677.png)
![N-Hydroxy-3-methyl-3a,9b-dihydro-3H-imidazo[4,5-f]quinolin-2-amine](/img/structure/B14275684.png)
![1-Naphthalenecarboxylic acid, 2-[[(4-methylphenyl)sulfonyl]amino]-](/img/structure/B14275686.png)
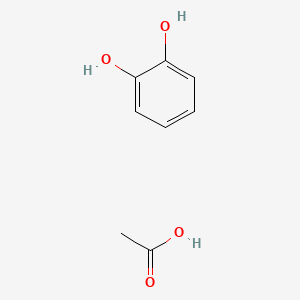
![[[1,1'-Biphenyl]-3,3'-diylbis(methylene)]bis(diphenylphosphane)](/img/structure/B14275689.png)
![Ethyl bromo[(diethoxyphosphoryl)sulfanyl]acetate](/img/structure/B14275695.png)
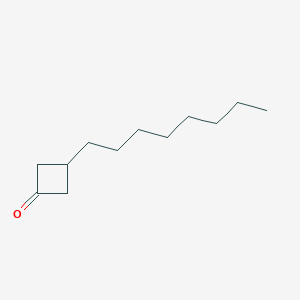
![N,N-Dimethyl-1-[2-(trimethylstannyl)phenyl]methanamine](/img/structure/B14275698.png)
![1-Phenyl-3-[(propan-2-yl)amino]propane-1,2-diol](/img/structure/B14275700.png)
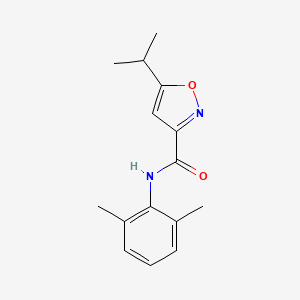
![5,5'-[Naphthalene-2,3-diylbis(oxy)]di(2-benzofuran-1,3-dione)](/img/structure/B14275711.png)
